Amlodipine besylate is synthesized from amlodipine, which is derived from a series of chemical reactions involving various organic compounds. The besylate salt is formed by reacting amlodipine with benzenesulfonic acid.
Amlodipine besylate monohydrate belongs to the class of dihydropyridine calcium channel blockers. It is classified under the following categories:
The synthesis of amlodipine besylate typically involves several key steps, including the formation of intermediates and purification processes. High-purity amlodipine besylate can be synthesized through methods that optimize reaction conditions such as temperature, solvent choice, and molar ratios of reactants.
Amlodipine besylate monohydrate has a complex molecular structure characterized by its dihydropyridine core, which is essential for its pharmacological activity. The molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
The synthesis of amlodipine besylate involves several chemical reactions:
Amlodipine exerts its antihypertensive effects through the inhibition of calcium ions from entering vascular smooth muscle and cardiac muscle during depolarization. This action results in:
The calcium channel blocking activity is primarily attributed to the S-enantiomer of amlodipine, which shows significantly higher potency compared to its R-enantiomer .
Amlodipine besylate monohydrate is primarily used in clinical settings for:
Amlodipine besylate monohydrate emerged from systematic research by Pfizer scientists in the early 1980s. Under Dr. David W. Nicholson's leadership, the team synthesized amlodipine in 1982 as part of a targeted effort to develop antihypertensive agents with improved safety and efficacy profiles compared to existing calcium channel blockers (CCBs) [1]. The besylate salt form was strategically selected after extensive screening revealed superior physicochemical properties over alternative salts (e.g., maleate, adipate), particularly regarding stability and bioavailability [5]. The United States Food and Drug Administration granted approval in 1987, establishing it as a cornerstone cardiovascular therapeutic [2] [7].
Pharmacologically, amlodipine belongs to the dihydropyridine class of CCBs, distinguished by its selective action on vascular smooth muscle over cardiac tissue. It exerts therapeutic effects primarily through voltage-dependent blockade of L-type calcium channels, inhibiting calcium ion influx across cell membranes. This mechanism produces potent arterial vasodilation without significantly affecting cardiac conduction—a key differentiator from non-dihydropyridine CCBs like verapamil [2] [5]. The drug's unique pharmacokinetic profile, characterized by a 30–50 hour elimination half-life, enables sustained 24-hour blood pressure control with once-daily dosing [3].
Table 1: Comparative Properties of Amlodipine Salt Forms
Salt Form | Solubility | Stability | Clinical Adoption Rationale |
---|---|---|---|
Besylate | Moderate | High | Optimal balance of bioavailability and solid-state stability |
Maleate | High | Low | Rejected due to chemical instability and nephrotoxicity concerns |
Adipate | Moderate | Moderate | Bioequivalent but inferior photostability versus besylate |
Camsylate | Variable | Variable | Limited development due to processing challenges |
Amlodipine besylate monohydrate (C₂₀H₂₅ClN₂O₅·C₆H₆O₃S·H₂O) incorporates a water molecule within its crystalline lattice, conferring distinct physicochemical advantages. The besylate counterion (benzenesulfonate) stabilizes the protonated tertiary amine group of amlodipine through ionic bonding, while water molecules participate in hydrogen-bonding networks that enhance crystalline integrity [5]. This structural arrangement yields:
Stereochemical properties further influence its pharmacology. The molecule exists as a racemic mixture, with the (S)-(-)-enantiomer demonstrating 1000-fold greater calcium channel binding affinity than the (R)-(+)-enantiomer. Plasma protein binding shows enantioselectivity, with human serum albumin binding 97.3% of the (S)-form versus 96.8% of the (R)-form at therapeutic concentrations [5]. The besylate salt form increases aqueous solubility approximately 2.5-fold compared to the free base, facilitating gastrointestinal absorption despite the compound's high logP (octanol-water partition coefficient) of approximately 3.0 [5].
Hypertension Management
Amlodipine besylate monohydrate demonstrates multifaceted benefits in hypertension treatment. Its 35–50 hour half-life provides sustained blood pressure control exceeding 24 hours post-dose, maintaining efficacy even with occasional dosing omissions—a significant advantage given typical medication adherence rates [3]. The drug significantly reduces systolic/diastolic blood pressure (up to 20–25/10–15 mmHg) across diverse populations, including patients with diabetes or chronic kidney disease, without exacerbating metabolic parameters [3].
Crucially, amlodipine uniquely mitigates blood pressure variability (BPV), an independent cardiovascular risk factor. Clinical studies using 24-hour ambulatory monitoring demonstrate 15–30% greater reduction in systolic BPV versus angiotensin receptor blockers like candesartan [3]. This property correlates with superior target organ protection:
Angina Management
For chronic stable angina, amlodipine improves myocardial oxygen supply-demand balance through dual mechanisms:
In vasospastic (Prinzmetal) angina, the drug prevents calcium-triggered coronary artery spasm, reducing attack frequency by 60–70% in clinical studies [2]. For patients with angiographically documented coronary artery disease without heart failure, amlodipine reduces hospitalization risk by 31% and coronary revascularization needs by 27% through plaque stabilization effects [2].
Table 2: Therapeutic Applications of Amlodipine Besylate Monohydrate
Condition | Mechanistic Action | Clinical Evidence |
---|---|---|
Essential Hypertension | Systemic arterial vasodilation reducing peripheral resistance | >20 mmHg SBP reduction in 70% of stage I/II hypertension patients [3] |
Chronic Stable Angina | Increased coronary perfusion pressure + reduced myocardial oxygen demand | 40–50% exercise duration improvement in angina trials [2] |
Vasospastic Angina | Inhibition of calcium-mediated coronary smooth muscle contraction | 60–70% reduction in angina episodes in Prinzmetal's variant [2] |
Coronary Artery Disease | Plaque stabilization via reduced shear stress | 27% reduction in revascularization procedures [2] |
Combination Therapies
The drug's metabolic neutrality and lack of significant pharmacokinetic interactions facilitate widespread use in fixed-dose combinations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7